molecular formula C16H26N2O3S B2785249 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 445473-56-3

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2785249
CAS No.: 445473-56-3
M. Wt: 326.46
InChI Key: PGRHUPFWWQDFDZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound known for its unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group, a tetramethylpiperidinyl moiety, and a benzenesulfonamide group, which contribute to its distinct chemical behavior.

Mechanism of Action

Target of Action

The primary target of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is alcohols (primary/secondary) . The compound acts as a catalyst in the oxidation reaction of these alcohols .

Mode of Action

The compound interacts with its targets (alcohols) through an oxidation reaction . It is an aminoxyl free radical, commonly employed for the oxidation reaction of alcohols . It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones .

Biochemical Pathways

The compound affects the oxidation pathways of alcohols . It catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . This results in changes in the downstream effects of these biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in all organic solvents but insoluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of the compound’s action involve the transformation of alcohols. Primary alcohols are oxidized to aldehydes, and secondary alcohols are oxidized to ketones . This transformation can have various effects depending on the specific biochemical context.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable and resistant to light and heat due to the steric hindrance of its four methyl groups . Furthermore, its solubility characteristics can influence its interaction with the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Tetramethylpiperidinyl Intermediate: The tetramethylpiperidinyl moiety is synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine.

    Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the piperidine intermediate.

    Sulfonamide Formation: The final step involves the reaction of the methoxy-tetramethylpiperidine with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like sodium hypochlorite (NaClO) and sodium bromide (NaBr) in the presence of a catalyst.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaClO), sodium bromide (NaBr), and a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methoxy donors, benzenesulfonyl chloride, and bases like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in oxidation reactions, particularly for the oxidation of alcohols to aldehydes or ketones.

    Biology: Employed as a spin label in electron spin resonance (ESR) studies to investigate molecular dynamics and interactions.

    Industry: Utilized as a stabilizer in polymers and plastics to enhance their thermal and oxidative stability.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidation catalyst.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the synthesis of functionalized polymers.

    N-butyl-2,2,6,6-tetramethyl-4-piperidineamine: Employed in the synthesis of various organic compounds.

Uniqueness

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a catalyst, stabilizer, and spin label makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-15(2)10-12(11-16(3,4)18-15)17-22(19,20)14-8-6-13(21-5)7-9-14/h6-9,12,17-18H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRHUPFWWQDFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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